2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine
Overview
Description
2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine is a chemical compound with the molecular formula C13H13N3O It is a heterocyclic compound that contains a pyrido[4,3-b][1,6]naphthyridine core structure, which is a fused ring system consisting of pyridine and naphthyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted pyridines and naphthyridines can be reacted in the presence of catalysts and solvents to form the desired compound. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be performed at lower temperatures in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-2-acetylpyrido[4,3-b][1,6]naphthyridine: A closely related compound with similar structural features but different functional groups.
Pyrido[4,3-b][1,6]naphthyridine derivatives: Various derivatives with modifications to the core structure, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-pyrido[4,3-b][1,6]naphthyridin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9(17)16-5-3-13-11(8-16)6-10-7-14-4-2-12(10)15-13/h2,4,6-7H,3,5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDZASSWOOAYDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C3C=NC=CC3=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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